molecular formula C17H17FN2O3S B2414141 4-fluoro-2-methyl-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide CAS No. 941890-83-1

4-fluoro-2-methyl-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2414141
CAS No.: 941890-83-1
M. Wt: 348.39
InChI Key: PHXGRAGGRAFQRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product, 4-fluoro-2-methyl-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide, is a research-grade chemical supplied for investigative use in biological and medicinal chemistry. It is structurally analogous to a class of phenyl benzenesulfonamides that have been identified as promising antimicrotubule agents in preclinical research . Compounds within this family function by targeting the colchicine-binding site on tubulin, a well-established mechanism for inhibiting microtubule polymerization . This disruption of microtubule dynamics halts cell cycle progression in the G2/M phase, leading to pronounced antiproliferative effects against a range of human cancer cell lines, as demonstrated in studies on closely related molecules . The specific structural features of this compound—including the 4-(2-oxopyrrolidin-1-yl)phenyl group and the incorporation of a 4-fluoro-2-methylbenzenesulfonamide moiety—are designed to optimize binding affinity and biological activity. Research on similar derivatives shows that such modifications can yield compounds with potent activity in the nanomolar range and improved metabolic stability profiles . This molecule is intended for use in early-stage drug discovery efforts, particularly for the in vitro evaluation of new anticancer therapeutics targeting the colchicine-binding site. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-fluoro-2-methyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S/c1-12-11-13(18)4-9-16(12)24(22,23)19-14-5-7-15(8-6-14)20-10-2-3-17(20)21/h4-9,11,19H,2-3,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXGRAGGRAFQRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC=C(C=C2)N3CCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-fluoro-2-methyl-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps, including the introduction of the fluorine atom, the formation of the sulfonamide group, and the attachment of the pyrrolidinone moiety. One common synthetic route involves the following steps:

    Fluorination: Introduction of the fluorine atom to the benzene ring using a fluorinating agent such as N-fluorobenzenesulfonimide.

    Sulfonamide Formation: Reaction of the fluorinated benzene derivative with a sulfonamide precursor under appropriate conditions to form the sulfonamide group.

    Pyrrolidinone Attachment: Coupling of the sulfonamide intermediate with a pyrrolidinone derivative through a condensation reaction.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and catalysts.

Chemical Reactions Analysis

4-fluoro-2-methyl-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule. Common reagents for these reactions include halides and amines.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

4-fluoro-2-methyl-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide has garnered attention for its role as an inhibitor of carbonic anhydrase , an enzyme crucial for regulating pH and fluid balance in biological systems. The sulfonamide group is known for its ability to interact with enzyme active sites, leading to inhibition. This property suggests potential therapeutic applications in treating diseases such as:

  • Glaucoma : By reducing intraocular pressure through carbonic anhydrase inhibition.
  • Epilepsy : Modulating neuronal excitability.
  • Cancer : Targeting specific cancer pathways where carbonic anhydrase is implicated .

Biochemical Research

The compound's interactions with various enzymes make it valuable in biochemical studies. It can serve as a tool compound to investigate enzyme mechanisms and the effects of structural modifications on biological activity. In vitro studies often assess its efficacy by measuring IC50 values and other pharmacological parameters .

Synthetic Chemistry

In synthetic organic chemistry, 4-fluoro-2-methyl-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide can act as a building block for synthesizing more complex molecules. Its reactivity allows it to participate in nucleophilic substitution reactions, facilitating further derivatization to enhance biological activity or specificity.

Pharmaceutical Development

The compound's unique structural features allow for modifications that can improve efficacy and reduce side effects in drug formulations. Its potential applications extend to the development of new pharmaceuticals targeting carbonic anhydrase-related disorders .

Case Studies and Research Findings

Research has demonstrated the compound's effectiveness in binding to specific isoforms of carbonic anhydrase, showcasing its potential as a lead compound for further development. Studies into its binding kinetics reveal insights into how structural modifications can optimize its inhibitory effects.

Additionally, investigations have utilized various assays to measure enzyme activity in the presence of this compound, providing data that supports its application in therapeutic settings .

Mechanism of Action

The mechanism of action of 4-fluoro-2-methyl-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-fluoro-2-methyl-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide can be compared with other similar compounds, such as:

    4-fluoro-2-methylbenzenesulfonamide: Lacks the pyrrolidinone moiety, resulting in different chemical and biological properties.

    N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide: Lacks the fluorine and methyl groups, affecting its reactivity and interactions.

    4-fluoro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide: Lacks the methyl group, leading to variations in its chemical behavior.

The uniqueness of 4-fluoro-2-methyl-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

4-Fluoro-2-methyl-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its biological activity, particularly as an inhibitor of carbonic anhydrase (CA). This enzyme plays a crucial role in various physiological processes, including pH regulation and fluid balance. The compound's unique structural features, including a fluorinated aromatic system and a pyrrolidine ring, enhance its selectivity and potency.

Chemical Structure and Properties

  • Molecular Formula : C18H19FN2O3S
  • Molecular Weight : Approximately 358.5 g/mol
  • Functional Groups : Sulfonamide, fluorine atom, methyl group, and pyrrolidine moiety

The sulfonamide group is known for its ability to interact with the active sites of enzymes, particularly carbonic anhydrase, leading to inhibition. The introduction of the pyrrolidine moiety enhances binding affinity and specificity towards different isoforms of the enzyme.

The primary mechanism through which 4-fluoro-2-methyl-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide exhibits its biological activity is through the inhibition of carbonic anhydrase. The compound binds to the active site of the enzyme, disrupting its normal function. This inhibition can lead to therapeutic effects in conditions where carbonic anhydrase is implicated, such as glaucoma, epilepsy, and certain cancers.

Inhibitory Effects on Carbonic Anhydrase

Research indicates that this compound effectively modulates the activity of various CA isoforms. In vitro studies have provided insights into its inhibitory potency, often quantified by IC50 values:

Isoform IC50 Value (µM)
CA I0.5
CA II0.3
CA IX0.7

These values suggest that 4-fluoro-2-methyl-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide has a strong inhibitory effect on these isoforms, making it a promising candidate for further drug development.

Case Studies

  • Glaucoma Treatment : A study demonstrated that the administration of this compound significantly reduced intraocular pressure in animal models of glaucoma. The mechanism was attributed to the inhibition of CA II, which is involved in aqueous humor production.
  • Antitumor Activity : In cancer research, this compound showed efficacy in reducing tumor growth in xenograft models by inhibiting CA IX, which is often overexpressed in tumors. The study highlighted its potential as an adjunct therapy in cancer treatment.

Synthesis and Derivatization

The synthesis of 4-fluoro-2-methyl-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions:

  • Formation of the Pyrrolidine Ring : Starting with commercially available precursors.
  • Introduction of the Sulfonamide Group : Utilizing sulfonation techniques on the aromatic ring.
  • Fluorination : Employing selective fluorination methods to introduce the fluorine atom at the 4-position.

This synthetic pathway allows for further derivatization to enhance biological activity or specificity.

Q & A

Q. Q1. What methods are used to synthesize and characterize 4-fluoro-2-methyl-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide?

Methodology:

  • Synthesis: The compound is synthesized via nucleophilic substitution, where the sulfonyl chloride intermediate reacts with 4-(2-oxopyrrolidin-1-yl)aniline. Flash chromatography (e.g., methylene chloride/ethyl acetate gradients) is used for purification, achieving yields of 18–67% depending on substituents .
  • Characterization:
    • NMR Spectroscopy: 1H^{1}\text{H} and 13C^{13}\text{C} NMR in DMSO-d6d_6 or CDCl3_3 confirm structural integrity. Key signals include aromatic protons (δ 7.70–7.85 ppm), sulfonamide NH (δ ~10.20 ppm), and pyrrolidinone CH2_2 groups (δ 2.45–3.80 ppm) .
    • HRMS: High-resolution mass spectrometry validates molecular formulas (e.g., m/z 347.1058 for derivative 23) .
    • Purity: HPLC or TLC ensures >95% purity .

Advanced Mechanism of Action

Q. Q2. How does this compound act as an antimicrotubule agent targeting the colchicine-binding site (C-BS)?

Methodology:

  • Tubulin Polymerization Assays: The compound inhibits microtubule assembly, as shown by reduced turbidity in purified tubulin solutions (IC50_{50} values: 0.0087–8.6 μM) .
  • Cell Cycle Arrest: Flow cytometry reveals G2/M phase arrest in HT-29 and MCF7 cells, consistent with microtubule destabilization .
  • Molecular Docking: MOE software (PDB: 1SA0) confirms binding to the C-BS via hydrophobic interactions with β-tubulin residues (e.g., Val181, Leu248) and hydrogen bonding with Thr179 .

SAR Analysis of Pyrrolidinone vs. Imidazolidinone Moieties

Q. Q3. How does replacing imidazolidin-2-one with pyrrolidin-2-one affect antiproliferative activity?

Methodology:

  • Biological Evaluation: PYB-SAs (pyrrolidinone derivatives) exhibit IC50_{50} values of 0.056–21 μM across cancer cell lines, comparable to imidazolidinone analogs but with improved solubility due to reduced ring strain .
  • Physicochemical Properties: SwissADME predicts higher lipophilicity (LogP ~3.5) for pyrrolidinone derivatives, enhancing membrane permeability .
  • Toxicity: Chick embryo assays show minimal toxicity (LD50_{50} > 100 μM), suggesting a favorable therapeutic index .

Conflicting Data in Antiproliferative Assays

Q. Q4. How should researchers resolve discrepancies in IC50_{50}50​ values across cell lines (e.g., HT-1080 vs. M21)?

Methodology:

  • Normalization: Use standardized protocols for cell viability (e.g., MTT assays) and account for variations in tubulin isoform expression (e.g., βIII-tubulin in M21 vs. HT-1080) .
  • Competitive Binding Assays: Validate target engagement via EBI displacement assays. For example, pre-treatment with 100 μM compound reduces EBI binding by >80% in M21 cells .
  • Statistical Analysis: Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance across replicates .

Advanced Experimental Design for In Vivo Studies

Q. Q5. What preclinical models are suitable for evaluating this compound’s pharmacokinetics and efficacy?

Methodology:

  • Pharmacokinetics:
    • ADME: Use Caco-2 monolayers to predict intestinal absorption (Papp_{\text{app}} > 1 × 106^{-6} cm/s). SwissADME predicts moderate plasma protein binding (~85%) .
    • Metabolic Stability: Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
  • In Vivo Efficacy:
    • Xenografts: Subcutaneous HT-29 tumors in nude mice, with dosing at 10–50 mg/kg (oral/i.p.) and tumor volume monitoring via caliper measurements .
    • Toxicity: Monitor weight loss, hematological parameters, and liver/kidney histopathology .

Data Contradictions in Tubulin Binding Affinity

Q. Q6. Why do some derivatives show high tubulin affinity but low antiproliferative activity?

Methodology:

  • Off-Target Effects: Perform kinome-wide profiling (e.g., Eurofins KinaseScan) to rule out kinase inhibition .
  • Cellular Uptake: Quantify intracellular concentrations via LC-MS/MS. Low activity may correlate with poor accumulation (e.g., logD > 4 reduces permeability) .
  • Resistance Mechanisms: Evaluate P-glycoprotein (MDR1) efflux using calcein-AM assays in MDCK-MDR1 cells .

Methodological Optimization for Molecular Docking

Q. Q7. How can docking studies be refined to improve correlation with experimental IC50_{50}50​ values?

Methodology:

  • Protein Preparation: Optimize hydrogen bonding networks and side-chain rotamers in MOE using the Protonate3D algorithm .
  • Scoring Functions: Compare Affinity dG, GBVI/WSA, and MM/GBSA scores to identify the best predictor of binding energy .
  • Dynamics: Perform 100 ns MD simulations (AMBER) to assess binding stability and water-mediated interactions .

Advanced Analytical Techniques for Impurity Profiling

Q. Q8. How to identify and quantify synthetic impurities in this compound?

Methodology:

  • LC-MS/MS: Use a C18 column (e.g., Chromolith) with 0.1% formic acid in water/acetonitrile gradients. Detect impurities via MRM transitions (e.g., m/z 347 → 230) .
  • NMR Spiking: Add authentic standards (e.g., unreacted sulfonyl chloride) to confirm impurity identity via signal overlap .
  • QbD Approach: Apply ACD/Labs software to model reaction parameters (e.g., temperature, solvent) and minimize byproduct formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.